molecular formula C7H12 B1597327 4,4-Dimethyl-2-pentyne CAS No. 999-78-0

4,4-Dimethyl-2-pentyne

Cat. No. B1597327
CAS RN: 999-78-0
M. Wt: 96.17 g/mol
InChI Key: FOALCTWKQSWRST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Dimethyl-2-pentyne is a chemical compound with the molecular formula C7H12 . It is also known by other names such as 4,4-dimethylpent-2-yne, tert-Butyl methyl acetylene, and has the CAS number 999-78-0 . It is used in organometallic reactions for regioselectivity of its insertion into the Pd-C bond of cyclopalladated complexes . It is also used to prepare pyrimidine-dione by reacting with isocyanate in the presence of nickel/ N-heterocyclic carbene .


Molecular Structure Analysis

The molecular structure of 4,4-Dimethyl-2-pentyne consists of seven carbon atoms and twelve hydrogen atoms . The InChI representation of the molecule is InChI=1S/C7H12/c1-5-6-7(2,3)4/h1-4H3 .


Chemical Reactions Analysis

4,4-Dimethyl-2-pentyne is used in organometallic reactions for regioselectivity of its insertion into the Pd-C bond of cyclopalladated complexes . It is also used to prepare pyrimidine-dione by reacting with isocyanate in the presence of nickel/ N-heterocyclic carbene .


Physical And Chemical Properties Analysis

The molecular weight of 4,4-Dimethyl-2-pentyne is 96.17 g/mol . It has a computed XLogP3-AA value of 2.7, indicating its lipophilicity . It has no hydrogen bond donor count and no hydrogen bond acceptor count . The exact mass and monoisotopic mass of the compound are 96.093900383 g/mol . The topological polar surface area is 0 Ų .

Scientific Research Applications

Vibrational Analysis

  • Vibrational Spectroscopy : A study by Carlisle and Crowder (1991) analyzed the Infrared and Raman spectra of 4,4-Dimethyl-2-pentyne. This work is significant in understanding the molecular mechanics and the vibrational properties of the compound, which is essential for applications in material science and chemistry (Carlisle & Crowder, 1991).

Chemical Reactions

  • Journal of Organic Chemistry : Gately et al. (1992) explored the reaction of 4,4-Dimethyl-2-pentyne with μ-oxobis[(trifluoromethanesulfonato)(phenyl)iodine(III)]. This reaction is significant in the field of organic synthesis, contributing to the development of new chemical compounds (Gately et al., 1992).

Photochemistry

  • Journal of the American Chemical Society : Agosta et al. (1987) examined the photochemistry of 4,4-dimethyl-1-mesityl-2-pentyn-1-one, closely related to 4,4-Dimethyl-2-pentyne. Their work provides insights into the reaction mechanisms under photochemical conditions, which is crucial for understanding the behavior of such compounds in various environments (Agosta et al., 1987).

Polymer Science

  • International Journal of Greenhouse Gas Control : Shao, Samseth, and Hägg (2008) studied the crosslinking and stabilization of high fractional free volume polymers using 4,4-Dimethyl-2-pentyne. This research is pivotal in the development of new membrane materials for gas separation, which has applications in environmental technology and industry (Shao, Samseth, & Hägg, 2008).

Catalysis

  • Chemical Communications : Demir, Emrullahoğlu, and Buran (2010) conducted a study on the tandem hydroamination-annulation reaction of 4-pentyne-nitriles, closely related to 4,4-Dimethyl-2-pentyne. This research is important for catalysis and synthetic chemistry, demonstrating novel pathways for creating complex molecules (Demir, Emrullahoğlu, & Buran, 2010).

properties

IUPAC Name

4,4-dimethylpent-2-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12/c1-5-6-7(2,3)4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOALCTWKQSWRST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40244289
Record name 2-Pentyne, 4,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40244289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Dimethyl-2-pentyne

CAS RN

999-78-0
Record name 2-Pentyne, 4,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000999780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pentyne, 4,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40244289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-Dimethyl-2-pentyne
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4-Dimethyl-2-pentyne
Reactant of Route 2
Reactant of Route 2
4,4-Dimethyl-2-pentyne
Reactant of Route 3
Reactant of Route 3
4,4-Dimethyl-2-pentyne
Reactant of Route 4
4,4-Dimethyl-2-pentyne
Reactant of Route 5
4,4-Dimethyl-2-pentyne
Reactant of Route 6
Reactant of Route 6
4,4-Dimethyl-2-pentyne

Citations

For This Compound
265
Citations
J Spencer, M Pfeffer, N Kyritsakas, J Fischer - Organometallics, 1995 - ACS Publications
The mono-insertion of 4, 4-dimethyl-2-pentyne into the Pd—C bond of a series of cyclopal-ladated complexes hasbeen studied. In most cases these reactions were found to be highly …
Number of citations: 98 pubs.acs.org
E Grovenstein Jr, KW Chiu, BB Patil - Journal of the American …, 1980 - ACS Publications
Lithium reacts with 5-chloro-4, 4-diphenyl-2-pentyne (7a) and with l-chloro-5, 5-dimethyl-2, 2-diphenyl-3-hexyne (7b) in THF at-75 C to give 2, 2-diphenyl-3-pentynyllithium (14a) and 5, …
Number of citations: 22 pubs.acs.org
TL Jacobs, RA Meyers - Journal of the American Chemical …, 1964 - ACS Publications
… shown to be:peak 1, 65%, 4-4-dimethyl-2-pentyne (II); peak 2, 11%, 2-methyl-l-penten-3-yne (IV); peak 3, 24%, 2,4-dimethyl-l ,3-pentadiene (III). The percentages were …
Number of citations: 30 pubs.acs.org
GO Carlisle, GA Crowder - Vibrational spectroscopy, 1991 - Elsevier
Infrared and Raman spectra were obtained for 4,4-dimethyl-2-pentyne. Vibrational assignments were made with the aid of normal coordinate calculations that utilized a 20-parameter …
Number of citations: 3 www.sciencedirect.com
TL Jacobs, P Prempree - Journal of the American Chemical …, 1967 - ACS Publications
Coupling of 4-chloro-4-methyl-2-pentyne (I) and similar substituted propargyl chlorides with Grignard reagents yields mixtures of acetylenic and allenic hydrocarbons; some enyne is …
Number of citations: 23 pubs.acs.org
GA Crowder - academia.edu
Infrared and Raman spectra were obtained for 4, 4-dimethyl-2-pentyne. Vibrational assignments were made with the aid of normal coordinate calculations that utilized a 20-parameter …
Number of citations: 0 www.academia.edu
JW Hartman, WC Hiscox… - The Journal of Organic …, 1993 - ACS Publications
In a previous report, Zeise’s dimer,[PtCl2 (C2H4)] 2, was shown to catalytically hydrate “unactivated”(electronrich) alkynes. 1 In comparison to hydration catalysts such as Hg (II), Zeise’s …
Number of citations: 122 pubs.acs.org
RC Larock, SK Gupta, HC Brown - Journal of the American …, 1972 - ACS Publications
The hydroboration of alkynes with catecholborane proceeds in a stereospecific cis manner10 with the boron being attached regioselectively at the less hindered car-bon atom of the …
Number of citations: 81 pubs.acs.org
KS Kanyiva, Y Nakao, T Hiyama - Angewandte Chemie, 2007 - Wiley Online Library
Substituted pyridines are important intermediates in the synthesis of pharmaceuticals and functional materials. However, most of the synthetic methods require prefunctionalization, for …
Number of citations: 308 onlinelibrary.wiley.com
J Zhao, M Campo, RC Larock - … Chemie International Edition, 2005 - Wiley Online Library
“Through-space” migration of palladium between remote carbon atoms appears to take place in the generation of π-allyl–palladium complexes, which are useful intermediates in …
Number of citations: 93 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.